molecular formula C11H21N3 B11734849 1-ethyl-3-methyl-N-(3-methylbutyl)-1H-pyrazol-5-amine CAS No. 1856026-39-5

1-ethyl-3-methyl-N-(3-methylbutyl)-1H-pyrazol-5-amine

Cat. No.: B11734849
CAS No.: 1856026-39-5
M. Wt: 195.30 g/mol
InChI Key: FPRGDRQGQSGFMM-UHFFFAOYSA-N
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Description

1-ethyl-3-methyl-N-(3-methylbutyl)-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes an ethyl group, a methyl group, and a 3-methylbutyl group attached to the pyrazole ring. It is of interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-methyl-N-(3-methylbutyl)-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1-butanamine with 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid under dehydrating conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride and is carried out in an inert solvent like dichloromethane or toluene. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Industrial methods often focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-methyl-N-(3-methylbutyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. Oxidation typically occurs at the alkyl side chains, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the pyrazole ring, reducing it to a dihydropyrazole derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms. Common reagents include alkyl halides and acyl chlorides, leading to the formation of N-alkyl or N-acyl derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride, acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Dihydropyrazole derivatives.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-ethyl-3-methyl-N-(3-methylbutyl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activity, including antimicrobial, antifungal, and anti-inflammatory properties. It serves as a lead compound in drug discovery and development.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of infectious diseases and inflammatory conditions.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-ethyl-3-methyl-N-(3-methylbutyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or receptors involved in microbial growth or inflammation. The compound’s structure allows it to bind to active sites of target proteins, leading to the disruption of normal cellular processes. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-methyl-1H-pyrazol-5-amine: Lacks the 3-methylbutyl group, leading to different chemical and biological properties.

    1-ethyl-3-methyl-N-(2-methylpropyl)-1H-pyrazol-5-amine: Similar structure but with a different alkyl side chain, resulting in variations in reactivity and activity.

    1-ethyl-3-methyl-N-(3-methylpentyl)-1H-pyrazol-5-amine: Contains a longer alkyl chain, affecting its solubility and interaction with biological targets.

Uniqueness

1-ethyl-3-methyl-N-(3-methylbutyl)-1H-pyrazol-5-amine is unique due to its specific combination of alkyl groups attached to the pyrazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential therapeutic properties set it apart from similar compounds.

Properties

CAS No.

1856026-39-5

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

2-ethyl-5-methyl-N-(3-methylbutyl)pyrazol-3-amine

InChI

InChI=1S/C11H21N3/c1-5-14-11(8-10(4)13-14)12-7-6-9(2)3/h8-9,12H,5-7H2,1-4H3

InChI Key

FPRGDRQGQSGFMM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)NCCC(C)C

Origin of Product

United States

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